molecular formula C13H16N4O2 B11736777 5-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

5-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11736777
M. Wt: 260.29 g/mol
InChI Key: OREJAFPUQDWGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, a methoxyphenyl group, and a carboxamide group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced by reacting the pyrazole intermediate with an appropriate amine, such as ethylamine, under controlled conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the pyrazole intermediate reacts with a methoxy-substituted aryl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

5-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide: Similar structure with a different position of the carboxamide group.

    5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide: Similar structure with a different position of the methoxy group.

    5-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

Uniqueness

5-amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and their positions on the pyrazole ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

5-amino-1-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H16N4O2/c1-3-17-12(14)8-11(16-17)13(18)15-9-5-4-6-10(7-9)19-2/h4-8H,3,14H2,1-2H3,(H,15,18)

InChI Key

OREJAFPUQDWGIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.